N-(4-氯-2,5-二甲氧基苯基)-2,3-二氢-1,4-苯二氧杂环-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

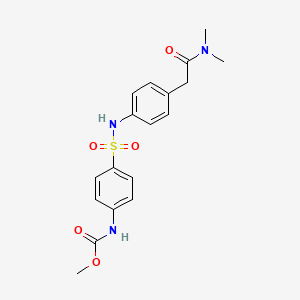

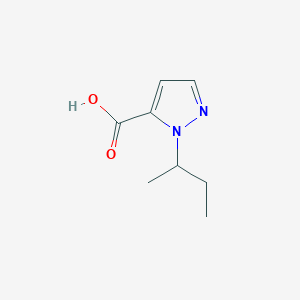

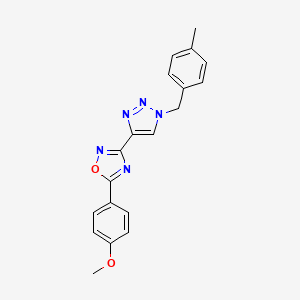

N-(4-chloro-2,5-dimethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a useful research compound. Its molecular formula is C17H16ClNO5 and its molecular weight is 349.77. The purity is usually 95%.

BenchChem offers high-quality N-(4-chloro-2,5-dimethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chloro-2,5-dimethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

合成与聚合物应用

一个研究领域涉及基于特定有机化合物的聚合物的合成和性质。例如,Hsiao 等人(2000 年)的研究重点是合成具有柔性主链醚键和邻苯亚甲基单元的聚酰胺,突出了制造具有高热稳定性和极性溶剂溶解性的材料的潜力 (Hsiao, Chin‐Ping Yang, & Shin-Hung Chen, 2000).

医药和生物学研究

另一个重要领域是开发新的药物化合物。例如,Nimbalkar 等人(2018 年)合成了具有有希望的体外抗结核活性的苯甲酰胺的新衍生物,展示了特定有机化合物在解决传染病方面的潜力 (Nimbalkar, Seijas, Borkute, Damale, Sangshetti, Sarkar, & Nikalje, 2018).

分子相互作用研究

分子相互作用的研究也很普遍。Shim 等人(2002 年)研究了拮抗剂 N-(哌啶-1-基)-5-(4-氯苯基)-1-(2,4-二氯苯基)-4-甲基-1H-吡唑-3-甲酰胺与 CB1 大麻素受体,说明了特定分子和生物受体之间的复杂相互作用 (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).

作用机制

Target of Action

The compound, N-(4-chloro-2,5-dimethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide, is a substituted alpha-methylated phenethylamine, a class of compounds commonly known as amphetamines . It acts as a selective 5-HT2A, and 5-HT2C receptor partial agonist . The 5-HT2A receptor is a subtype of the 5-HT2 receptor that belongs to the serotonin receptor family and is a G protein-coupled receptor (GPCR). This receptor is involved in various functions, including smooth muscle contraction, platelet aggregation, and neurotransmission in the central nervous system .

Mode of Action

The compound’s interaction with its targets results in psychedelic effects that are mediated via its actions on the 5-HT2A receptor . The compound binds to the 5-HT2A receptor, leading to a series of intracellular events, including the release of calcium from intracellular stores and activation of the MAPK/ERK pathway, which ultimately leads to changes in gene expression .

Biochemical Pathways

The compound affects the serotonin pathway, specifically the 5-HT2A and 5-HT2C receptors . The activation of these receptors leads to the release of various neurotransmitters and neuromodulators in the brain, including dopamine and glutamate . These neurotransmitters play a crucial role in mood regulation, cognition, and perception.

Pharmacokinetics

They are metabolized primarily in the liver and excreted in the urine

Result of Action

The compound’s action results in psychedelic effects, including open and closed eye visuals, increased awareness of sound and movement, and euphoria . It influences cognitive and perception processes of the brain . The compound’s effects show exhilarating clarity, and some overwhelming, humbling, and “composting”/interweaving effects .

属性

IUPAC Name |

N-(4-chloro-2,5-dimethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClNO5/c1-21-14-8-11(15(22-2)7-10(14)18)19-17(20)16-9-23-12-5-3-4-6-13(12)24-16/h3-8,16H,9H2,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STENGGCBFQYSKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1NC(=O)C2COC3=CC=CC=C3O2)OC)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClNO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(5-Chloro-2-methoxyphenyl)-3-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]urea](/img/structure/B2463115.png)

![(2,5-Dimethylfuran-3-yl)-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2463116.png)

![N-(1-cyanocyclopentyl)-2-[3-(2-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-oxadiazol-4-yl]acetamide](/img/structure/B2463117.png)

![N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2463118.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-2-[6-[(4-methylphenyl)thio]-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetamide](/img/structure/B2463134.png)